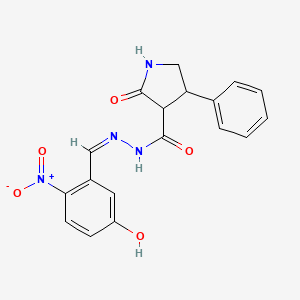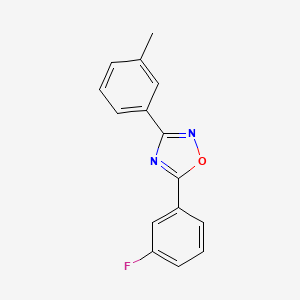![molecular formula C21H23N3O B5296602 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine, also known as CR845, is a non-opioid analgesic drug that is currently undergoing clinical trials for the treatment of acute and chronic pain. Unlike traditional opioids, CR845 does not cause respiratory depression, addiction, or other adverse effects commonly associated with opioid use. In
作用機序
The mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves the activation of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that is involved in the regulation of pain perception, mood, and stress response. When 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine binds to KORs, it activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioids, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine does not activate the mu opioid receptor, which is responsible for the adverse effects commonly associated with opioid use.
Biochemical and Physiological Effects
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to reduce inflammation, improve mood, and reduce stress. It has also been shown to have a positive effect on cognition and memory, although more research is needed in this area.
実験室実験の利点と制限
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has several advantages for lab experiments. It has a high affinity for KORs, which makes it a useful tool for studying the role of KORs in pain perception and other physiological processes. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to using 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine in lab experiments. Its effects on other opioid receptors are not well understood, which could complicate interpretation of results. Additionally, its high affinity for KORs could make it difficult to distinguish between the effects of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and endogenous KOR agonists.
将来の方向性
There are several future directions for research on 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. One area of interest is the development of new formulations of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine that can be administered orally or transdermally, which would make it more convenient for patients. Another area of interest is the exploration of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine's potential for the treatment of other conditions, such as depression, anxiety, and addiction. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and its effects on other opioid receptors.
合成法
The synthesis of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves several steps, including the reaction of 1-(4-methoxyphenyl)cyclopentanol with 2-bromopyridine to form 1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-bromopyridine, followed by the reaction of the latter with imidazole to produce 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. The overall yield of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine is about 25%.
科学的研究の応用
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising areas of research is the treatment of acute and chronic pain. In clinical trials, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to be effective in reducing pain intensity and improving pain relief in patients with various types of pain, including postoperative pain, osteoarthritis pain, and chronic lower back pain.
特性
IUPAC Name |
3-[1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-19-8-6-18(7-9-19)21(10-2-3-11-21)16-24-14-13-23-20(24)17-5-4-12-22-15-17/h4-9,12-15H,2-3,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSXTCXJUDEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5296519.png)
![4-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5296524.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)
![6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5296540.png)
![4-tert-butyl-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5296543.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5296555.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5296563.png)
![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)

![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)